(R)-3-(Piperidin-2-YL)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2R)-piperidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXSIJUGVMTTMU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline] | |
| Record name | Anabasine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3693 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
270-272 °C | |
| Record name | ANABASINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C | |
| Record name | ANABASINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0455 @ 20 °C/4 °C | |
| Record name | ANABASINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00301 [mmHg] | |
| Record name | Anabasine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3693 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless liquid, darkens on exposure to air | |
CAS No. |
494-52-0 | |
| Record name | Anabasine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.084 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANABASINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
FP: 9 °C | |
| Record name | ANABASINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies for R 3 Piperidin 2 Yl Pyridine and Its Derivatives
Strategies for Asymmetric Synthesis and Enantiocontrol
The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (R)-3-(Piperidin-2-YL)pyridine. Several advanced methodologies have been developed to introduce and maintain the required chirality throughout the synthetic sequence.
Rhodium-Catalyzed Enantioselective Approaches (e.g., Reductive Heck Reactions)
Rhodium catalysis has emerged as a powerful tool for the asymmetric synthesis of 3-substituted piperidines. A notable strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction. acs.orgsnnu.edu.cn This approach allows for the cross-coupling of pyridine (B92270) derivatives with sp²-hybridized boronic acids to furnish enantioenriched 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. acs.orgsnnu.edu.cn
A typical three-step process involves:
Partial reduction of the pyridine starting material. acs.orgsnnu.edu.cn
Rhodium-catalyzed asymmetric carbometalation. acs.orgsnnu.edu.cn
A subsequent reduction to yield the final enantioenriched piperidine (B6355638). acs.orgsnnu.edu.cn
This methodology has proven effective for a wide range of functional groups and has been successfully applied to the formal syntheses of clinically significant molecules like Preclamol and Niraparib. acs.orgsnnu.edu.cn The reaction can be performed on a gram scale, highlighting its practical utility. acs.org
| Catalyst System | Reactants | Product | Yield | Enantiomeric Excess (ee) | Ref |
| [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate, Phenylboronic acid | 3-phenyl-tetrahydropyridine derivative | 81% | 96% | acs.org |
| Rh-Josiphos catalyst | N-benzylated pyridinium (B92312) salt | cis-piperidine derivative | 84% | 68% | unimi.it |
Chemo-Enzymatic Dearomatization for Enantioenriched Products
A highly efficient and versatile approach to enantioenriched 3- and 3,4-disubstituted piperidines is through chemo-enzymatic dearomatization of activated pyridines. nih.gov This method combines chemical synthesis with biocatalysis, offering high stereoselectivity under mild reaction conditions. nih.gov The key step in this process is a stereoselective one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov
This strategy has been successfully employed in the synthesis of bioactive molecules, including the antipsychotic drugs Preclamol and OSU-6162, and key intermediates for the anticancer drug Niraparib. nih.gov The use of enzymes allows for the preparation of both (R)- and (S)-enantiomers with high enantiomeric excess by selecting the appropriate biocatalyst. nih.gov
| Enzyme System | Substrate | Product | Overall Yield | Enantiomeric Excess (ee) | Ref |
| EneIRED-01 | THP-1b | (R)-(+)-Preclamol | ≥50% | 96% | nih.gov |
| EneIRED-05 | THP-1b | (S)-(−)-Preclamol | ≥50% | 96% | nih.gov |
| Amine Oxidase / Ene Imine Reductase | N-substituted tetrahydropyridines | Stereo-defined 3-substituted piperidines | Good to Excellent | High | nih.gov |
Double Reduction Approaches for Asymmetric Piperidine Formation
Another effective strategy for the asymmetric synthesis of piperidines involves a double reduction of pyridine derivatives. mdpi.com This method typically consists of two distinct reduction steps, where at least one is enantioselective. For instance, an initial, often non-asymmetric, reduction of a pyridine derivative can be carried out under mild conditions with high yields using reagents like sodium borohydride. mdpi.com The crucial step is the subsequent asymmetric hydrogenation of the resulting enamine or related intermediate, frequently catalyzed by a chiral ruthenium(II) or rhodium(I) complex. mdpi.com This approach allows for the stereocontrolled formation of the piperidine ring. A notable application of this strategy is in the synthesis of aminofluoropiperidines, which are precursors to CGRP receptor antagonists. mdpi.com
Ring Formation and Modification Techniques
The construction of the piperidine ring itself is a fundamental aspect of the synthesis of this compound. Various techniques, including hydrogenation of the pyridine precursor and cyclization of acyclic precursors, are employed.
Hydrogenation and Reductive Strategies of Pyridine Rings
The hydrogenation of pyridine rings is a direct and atom-economical method for synthesizing piperidines. Various catalytic systems have been developed to achieve this transformation, often requiring activation of the pyridine ring to overcome its aromatic stability. researchgate.netdicp.ac.cn
Catalytic Hydrogenation:
Rhodium and Palladium Catalysis: Rhodium and palladium catalysts are effective for pyridine hydrogenation. mdpi.com For instance, a rhodium(I) complex with pinacol (B44631) borane (B79455) can achieve highly diastereoselective dearomatization/hydrogenation of fluoropyridines. mdpi.com Palladium-on-carbon is also a common catalyst for the hydrogenation of tetrahydropyridine (B1245486) intermediates. acs.orgsnnu.edu.cn
Iridium Catalysis: Iridium catalysts, particularly with P,N-ligands, have been successfully used for the asymmetric hydrogenation of 2-substituted pyridinium salts. mdpi.commdpi.com
Rhodium-catalysed Transfer Hydrogenation: A rhodium-catalyzed reductive transamination reaction offers a rapid route to chiral piperidines from pyridinium salts using a hydrogen donor like formic acid, avoiding the need for high-pressure hydrogen gas. dicp.ac.cn
Reductive Amination: A de novo synthesis of N-(hetero)aryl piperidines can be achieved through a diastereoselective reductive amination process. acs.org
| Catalyst/Reagent | Substrate | Product | Key Features | Ref |
| Rhodium(I) complex / Pinacol borane | Fluoropyridines | all-cis-(multi)fluorinated piperidines | Highly diastereoselective | mdpi.com |
| Palladium-on-carbon / H₂ | 3-substituted tetrahydropyridines | 3-substituted piperidines | Simple and efficient | acs.orgsnnu.edu.cn |
| Iridium(I) catalyst / P,N-ligand | 2-substituted pyridinium salts | Chiral 2-substituted piperidines | Asymmetric hydrogenation | mdpi.commdpi.com |
| [RhCp*Cl₂]₂ / Formic Acid | Pyridinium salts | Chiral piperidines | Transfer hydrogenation, transamination | dicp.ac.cn |
Alkene Cyclization and Oxidative Amination Approaches
Intramolecular cyclization of acyclic precursors provides a powerful alternative to the hydrogenation of pyridines for constructing the piperidine ring.
Oxidative Amination:
Gold(I)-catalyzed oxidative amination of non-activated alkenes can lead to the formation of substituted piperidines. This method involves the difunctionalization of a double bond, simultaneously forming the N-heterocycle. mdpi.com
A palladium-catalyzed enantioselective approach using a pyridine-oxazoline ligand has also been developed for this type of amination. mdpi.com
Intramolecular Cyclization:
Radical-Mediated Cyclization: Intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst is one approach. mdpi.com Another strategy involves the enantioselective δ C-H cyanation of amines, followed by reduction and cyclization to yield enantioenriched piperidines. nih.gov
[3+2]-Cycloadditions: Azomethine ylides, generated from secondary amines, can undergo intramolecular [3+2]-cycloadditions to form polycyclic amines containing a piperidine ring with high diastereoselectivity. acs.org
These methods offer versatile routes to piperidine derivatives, with the choice of strategy often depending on the desired substitution pattern and stereochemistry.
Intramolecular Amination Cascades
Intramolecular amination reactions represent a powerful strategy for the construction of the piperidine ring system. These cascade reactions involve the formation of a carbon-nitrogen bond within a single molecule to yield a cyclic product. Various metals, including iron, copper, and gold, have been shown to catalyze such cyclizations. nih.govresearchgate.net
One relevant approach is the intramolecular amination of C(sp³)-H bonds. For instance, iron-catalyzed systems can facilitate the cyclization of linear sulfonamide substrates to form sultams (cyclic sulfonamides). arabjchem.org In a typical reaction, a substrate like 3-phenylpropane-1-sulfonamide (B1280233) can be cyclized using an iron catalyst (e.g., Fe(ClO₄)₂) and a ligand at elevated temperatures. arabjchem.org This methodology, while demonstrated on different substrates, establishes a proof of concept for forming cyclic amines through C-H amination, a strategy applicable to the synthesis of the piperidine core.
Another strategy involves radical cyclization. For example, methods have been developed for the radical cyclization of 1,6-enynes to produce alkylidene piperidines. nih.gov Additionally, intramolecular radical C-H amination has been achieved through copper catalysis or electrolysis, enabling the formation of piperidines via a 1,6-hydrogen atom transfer mechanism. mdpi.com These intramolecular cascades are valuable for their efficiency in building the heterocyclic core of molecules like this compound from acyclic precursors.
A study by Krasavin and Sandulenko utilized a derivative of anabasine (B190304), a naturally occurring piperidine, as the amino component in a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize 6-(piperidin-2-yl)imidazo[1,2-a]pyridines, demonstrating the utility of the piperidin-2-yl scaffold in multicomponent reactions to build complex heterocyclic systems. researchgate.net
Functionalization and Derivatization Approaches
Once the core this compound scaffold is synthesized, its functionalization is key to developing analogues with diverse properties.
Introduction of Substituents on Piperidine and Pyridine Moieties
The functionalization of both the piperidine and pyridine rings allows for fine-tuning of the molecule's properties. Nitrogen heterocycles are common cores in commercial drugs, and methods to modify them are of great value. researchgate.netmountainscholar.org
A stepwise dearomative functionalization of pyridine offers a route to highly decorated piperidine derivatives. researchgate.net This strategy overcomes the challenge of directly synthesizing highly functionalized piperidines by first functionalizing the aromatic pyridine ring and then reducing it. researchgate.net For example, a palladium-catalyzed process can be used for the carbopalladation of a dearomatized pyridine, followed by the addition of a nucleophile, to install multiple substituents with high regio- and diastereoselectivity. researchgate.net
The pyridine ring itself can be functionalized through various methods. For the derivative 3-Fluoro-4-(piperidin-2-yl)pyridine, the fluorine atom can act as a leaving group in nucleophilic substitution reactions, enabling further derivatization of the pyridine ring. evitachem.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be used to introduce aryl groups onto the piperidine or pyridine skeleton. A simple method involves creating cyclic vinyl boronates from N-protected tetrahydropyridines, which can then be coupled with aryl bromides, iodides, or triflates to yield 4-aryl tetrahydropyridines. researchgate.net
Synthesis of Conjugates and Analogues (e.g., Piperidinylpyrrolopyridines)
The this compound scaffold is a valuable starting point for the synthesis of more complex conjugates and analogues. A notable class of analogues are the piperidinylpyrrolopyridines, which have been investigated as potent and selective H1 antagonists. ddtjournal.combindingdb.org The synthesis and structure-activity relationships of these compounds have been explored, revealing that the nature of the acid chain attached to the piperidine is a critical factor for their in vivo duration of action. ddtjournal.com
The synthesis of such analogues often involves coupling the piperidine-containing fragment with other heterocyclic systems. Palladium-catalyzed direct C-H arylation has been developed for the selective functionalization of pyrrolo researchgate.netdicp.ac.cnpyrimidines, allowing for the attachment of various aryl groups. rsc.org This type of methodology can be envisioned for conjugating the this compound unit to other heterocyclic cores. The synthesis of 4-(1-pyrrolidinyl) piperidine derivatives as potential anti-bacterial and anti-fungal agents further demonstrates the derivatization of the piperidine core to create new bioactive compounds. researchgate.net
Scalability and Development of Drug-like Molecular Scaffolds
For a chemical scaffold to be useful in drug discovery and development, its synthesis must be scalable to produce gram quantities or more. nih.gov The piperidine ring is a privileged scaffold, widely used to create derivatives with a broad range of biological activities, including anticancer, antioxidant, and antimicrobial properties. researchgate.net
Several synthetic routes to chiral piperidines have been shown to be scalable. The rhodium-catalyzed reductive transamination of pyridinium salts, which produces a variety of chiral piperidines with excellent stereoselectivity, has been successfully demonstrated on a multi-hundred-gram scale. dicp.ac.cnresearchgate.net This method is particularly attractive due to its use of simple starting materials and its tolerance of various functional groups. dicp.ac.cnresearchgate.net
The development of robust, large-scale syntheses is crucial. Bhattacharjee et al. developed a large-scale synthesis of 2,6-trans-piperidines through an intramolecular aza-Michael reaction. mdpi.com Similarly, research into the multigram preparation of spirocyclic pyrrolidines has led to the optimization of existing methods and the development of new, scalable approaches based on Petasis or Sakurai reactions. nih.gov These efforts highlight the importance of moving beyond laboratory-scale procedures to enable the production of significant quantities of advanced building blocks for medicinal chemistry. nih.gov The development of such scalable syntheses for this compound and its derivatives is essential for its application in creating diverse libraries of drug-like molecular scaffolds.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-Fluoro-4-(piperidin-2-yl)pyridine |
| 3-phenylpropane-1-sulfonamide |
| 4-aryl tetrahydropyridines |
| 6-(piperidin-2-yl)imidazo[1,2-a]pyridines |
| Anabasine |
| Indolylpiperidinyl derivatives |
| Phenyl pyridine-1(2H)-carboxylate |
| Piperidinylpyrrolopyridines |
| Pyrrolo researchgate.netdicp.ac.cnpyrimidines |
| Sultams |
| Vinylcyclopentanes |
| Oxazolidines |
Pharmacological Investigations and Biological Activities of R 3 Piperidin 2 Yl Pyridine and Its Derivatives
Receptor Agonism and Antagonism Studies
The versatility of the 3-(piperidin-2-yl)pyridine scaffold allows its derivatives to interact with a wide range of receptor systems. These interactions can be agonistic, initiating a physiological response, or antagonistic, blocking the action of an endogenous ligand.
Serotonin (B10506) Receptor Modulation, with Emphasis on 5-HT1F Subtype Agonism
Derivatives of (R)-3-(Piperidin-2-YL)pyridine have been investigated for their activity at serotonin (5-HT) receptors, with a particular focus on the 5-HT1F subtype. The development of selective 5-HT1F receptor agonists has been a key area of research. One such selective agonist, Lasmiditan, which contains a pyridine-piperidine structure, has been approved for the acute treatment of migraine. nih.gov This class of drugs is notable for its lack of vasoconstrictive properties. nih.gov
Structure-activity relationship (SAR) studies on related compounds have provided insights into achieving selectivity. For instance, in a series of pyrrolo[3,2-b]pyridine analogues, the C-5 acetamide (B32628) derivative demonstrated more than 100-fold selectivity for the 5-HT1F receptor over the 5-HT1A, 5-HT1B, and 5-HT1D receptor subtypes. nih.govresearchgate.net Further studies determined that alkylamides, in particular, showed high selectivity for the 5-HT1F receptor. nih.govresearchgate.net
Table 1: Selectivity of a Pyrrolo[3,2-b]pyridine Derivative at Serotonin Receptors
| Compound | Receptor Subtype | Selectivity Profile |
| C-5 acetamide derivative of pyrrolo[3,2-b]pyridine | 5-HT1F | >100-fold selective over 5-HT1A, 5-HT1B, and 5-HT1D |
Histamine (B1213489) H1 Receptor Antagonism
The piperidine (B6355638) moiety is a common structural feature in many histamine H1 receptor antagonists. nih.govnih.gov These agents are widely used to treat histamine-mediated allergic conditions. wikipedia.org Research has led to the identification of potent H1-antagonists derived from piperidine structures. One example is 7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (WY-49051), which is a potent, orally active H1-antagonist with a long duration of action. nih.gov The development of such compounds often involves structural manipulation of existing pharmacophores to enhance H1-antagonist activity while minimizing off-target effects. nih.gov
Histamine H3 Receptor Modulation
The histamine H3 receptor (H3R), a G protein-coupled receptor (GPCR) highly expressed in the central nervous system, acts as an auto- and heteroreceptor to regulate the release of various neurotransmitters. nih.govacs.orgnih.gov Piperidine derivatives have been identified as influential structural elements for ligands targeting the H3R. nih.gov
Studies have shown that replacing a piperazine (B1678402) ring with a piperidine moiety in certain chemical series can maintain or enhance affinity for the H3R while also introducing affinity for other receptors, such as the sigma-1 receptor. nih.gov This has led to the development of dual-target ligands. For example, certain piperidine derivatives have shown high affinity for the histamine H3 receptor, with Ki values in the low nanomolar range. acs.org The length of an alkyl chain linker in these molecules can influence affinity, with studies showing that extending the linker can sometimes decrease affinity at the H3R. acs.org
Table 2: Affinity of Select Piperidine Derivatives at Human Histamine H3 Receptors (hH3R)
| Compound Class | Linker Length | Key Structural Feature | hH3R Affinity (Ki) |
| Biphenyl Analogue 9 | n=2 | Piperidine | 22 nM |
| Biphenyl Analogue 10 | n=3 | Piperidine | 21.7 nM |
| Biphenyl Analogue 11 | n=4 | Piperidine | 88.9 nM |
| Acetyl Phenoxyalkylamine 4 | n=4 | 4-Pyridylpiperazine | 10.2 nM |
| Propionyl Phenoxyalkylamine 16 | n=4 | 4-Pyridylpiperazine | 5.2 nM |
Nicotinic Acetylcholine (B1216132) Receptor Agonism (Anabasine Analogy)
This compound is a stereoisomer of anabasine (B190304), a natural pyridine (B92270) alkaloid. nih.govnih.govsigmaaldrich.com Anabasine is structurally defined as a pyridine ring substituted at the 3-position with a piperidin-2-yl group. nih.govnih.gov It is well-established as a potent agonist at nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels. nih.govthegoodscentscompany.commdpi.com The action of anabasine and its analogues on nAChRs has been a subject of significant pharmacological interest, partly due to the role of these receptors in the central and peripheral nervous systems. nih.govmdpi.com
G-Protein-Coupled Receptor 119 Agonism
G-Protein-Coupled Receptor 119 (GPR119) is recognized as a potential therapeutic target, particularly for metabolic disorders. nih.govmedchemexpress.com It is primarily expressed in pancreatic β-cells and intestinal L-cells. medchemexpress.comresearchgate.net Activation of GPR119 stimulates glucose-dependent insulin (B600854) secretion. nih.gov
Derivatives containing a piperidine ring are a characteristic structural feature of many reported GPR119 agonists. nih.govast487.com For example, 6-((2-Fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one is a potent GPR119 agonist. nih.gov The development of pyridine analogues capable of modulating GPR119 activity continues to be an active area of research. nih.gov
Enzyme and Transporter Inhibition Studies
Beyond receptor interactions, derivatives of the 3-(piperidin-2-yl)pyridine scaffold have been evaluated for their ability to inhibit enzymes and transporters, which are critical components of cellular function and drug metabolism. pharmaron.comnih.gov
Research into 3-piperidinyl pyridine derivatives has identified potent inhibitors of Cholesterol 24-Hydroxylase (CH24H), an enzyme involved in cholesterol metabolism in the brain. acs.org Initial screening identified 3-substituted-4-phenylpyridine derivatives as novel inhibitors. acs.org Through structural optimization, including the introduction of a piperidin-1-yl group on the pyridine ring, compounds with single-digit nanomolar inhibitory activity (IC50) were developed. acs.org A key challenge in this optimization was improving selectivity against cytochrome P450 enzymes, such as CYP3A4. Reducing the lipophilicity of the molecules, for instance by replacing a phenyl group with a pyridyl group, was found to be an effective strategy to decrease CYP3A4 inhibition. acs.org
In another area, sulfonamido derivatives of isomeric 3-piperidinyl benzo researchgate.netnih.govcyclohepta[1,2-b]pyridines have been identified as inhibitors of protein prenylation. nih.gov Specifically, these compounds were found to be dual inhibitors of farnesyl protein transferase (FPT) and geranylgeranyltransferase type-I (GGPT-I), enzymes involved in post-translational modification of Ras proteins. nih.gov
Table 3: Inhibitory Activity of 3-Piperidinyl Pyridine Derivatives against Human CH24H Enzyme
| Compound | Key Structural Feature | CH24H IC50 (nM) | % CYP3A4 Inhibition (at 10 µM) |
| Compound 4 | Piperazinyl group | 52 | - |
| Compound 6 | Piperidin-1-yl group | 8.1 | 80 |
| Compound 7 | 2-Pyridyl group (replaces 4-phenyl) | 160 | 29 |
| Compound 8 | 4-Phenylpyrimidine scaffold | 44 | 50 |
| Compound 17 | 4-Methyl-1-pyrazolyl group | 8.5 | Negligible |
HIV-1 Reverse Transcriptase Inhibition (Non-Nucleoside)
In the ongoing effort to develop more effective and less toxic non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, a series of novel piperidine-linked pyridine analogues have been designed and evaluated. These compounds were developed based on the structures of approved diarylpyrimidine (DAPY) drugs. researchgate.net
The antiviral activity of these compounds was assessed against wild-type (WT) HIV-1 and drug-resistant strains. Several of these piperidine-pyridine derivatives demonstrated high potency. For instance, compound BD-c1 showed an effective concentration (EC50) of 10 nM against WT HIV-1, with a cytotoxicity (CC50) of ≥146 µM, resulting in a high selectivity index (SI) of ≥14,126. This profile indicates lower cytotoxicity and higher selectivity compared to the approved drug Etravirine (EC50 = 2.2 nM, CC50 = 28 µM, SI = 12,884). researchgate.net Another notable derivative, BD-e2 , exhibited even greater antiviral efficacy against WT HIV-1 with an EC50 of 5.1 nM. researchgate.net
Furthermore, many of these compounds were found to be active against the frequently observed drug-resistant double mutant strain (K103N+Y181C), highlighting their potential to overcome common challenges in HIV therapy. researchgate.net
Table 1: Anti-HIV-1 Activity of Piperidine-Linked Pyridine Analogues
| Compound | Target Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |
| BD-c1 | HIV-1 WT | 10 | ≥146 | ≥14,126 |
| BD-e2 | HIV-1 WT | 5.1 | N/A | N/A |
| Etravirine (Reference) | HIV-1 WT | 2.2 | 28 | 12,884 |
Glycine (B1666218) Transporter 1 (GlyT1) Inhibition for CNS Applications
The inhibition of Glycine Transporter 1 (GlyT1) is a significant therapeutic strategy for treating CNS disorders, particularly schizophrenia, by enhancing N-methyl-D-aspartate (NMDA) receptor function. The (S)-phenyl[(2S)-piperidin-2-yl]methyl scaffold is a key pharmacophore in the development of potent GlyT1 inhibitors.
Starting from the known GlyT1 inhibitor SSR504734 (2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide), researchers have designed novel derivatives to enhance inhibitory activity. nih.gov Through structural optimization, which involved replacing the benzamide (B126) portion with a pyridine-2-carboxamide and introducing a pyrazole (B372694) ring onto the phenyl group, a highly potent derivative was identified. nih.gov
This optimized compound, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (compound 7w) , demonstrated powerful GlyT1 inhibitory activity with an IC50 of 1.8 nM. nih.gov This compound showed significant efficacy in rodent models relevant to schizophrenia without inducing undesirable CNS side effects, underscoring the therapeutic potential of this class of piperidinyl-pyridine derivatives. nih.gov
Table 2: GlyT1 Inhibitory Activity of Piperidin-2-yl Derivatives
| Compound | Structure Description | GlyT1 IC50 (nM) |
| SSR504734 | 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide | N/A |
| Compound 7w | 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide | 1.8 |
Lysine Specific Demethylase 1 (LSD1) Inhibition
Lysine Specific Demethylase 1 (LSD1) has emerged as a critical therapeutic target in oncology, as its overexpression is linked to the progression of various cancers. Derivatives of the piperidinyl-pyridine scaffold have been investigated as potent and reversible LSD1 inhibitors.
One line of research focused on compounds containing a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) structure. These derivatives were found to be potent LSD1 inhibitors with Ki values as low as 29 nM. nih.govwisdomlib.org The binding mode of one such potent inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile , was confirmed through X-ray crystallography, revealing that the cyanophenyl group interacts directly with the critical catalytic residue Lys661 deep within the enzyme's active site. nih.gov These compounds were highly selective for LSD1 over related monoamine oxidases (MAO-A and MAO-B) and demonstrated the ability to inhibit the proliferation of leukemia and solid tumor cells with EC50 values as low as 280 nM. nih.govwisdomlib.org
Another class of derivatives, pyrrolo[2,3-c]pyridines, were designed as a new series of highly potent, reversible LSD1 inhibitors. Within this series, compound 46 (LSD1-UM-109) showed an enzymatic IC50 value of 3.1 nM. researchgate.net It also potently inhibited cell growth in acute leukemia and small-cell lung cancer cell lines, with IC50 values of 0.6 nM and 1.1 nM, respectively, making it a promising lead for further development. researchgate.net
Table 3: LSD1 Inhibitory Activity of Pyridine Derivatives
| Compound Class | Specific Compound | Activity Type | IC50 / Ki Value (nM) |
| 3-(Piperidin-4-ylmethoxy)pyridine | 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile | K_i | 29 |
| Pyrrolo[2,3-c]pyridine | Compound 29 | IC50 | 5.1 |
| Pyrrolo[2,3-c]pyridine | Compound 46 (LSD1-UM-109) | IC50 | 3.1 |
| Pyrrolo[2,3-c]pyridine | Compound 48 | IC50 | 1.3 |
| Pyrrolo[2,3-c]pyridine | Compound 49 | IC50 | 1.4 |
Broad Spectrum Biological Activities Explored for Derivatives
Beyond specific enzyme inhibition, derivatives incorporating the piperidine-pyridine framework have been explored for a wide range of biological activities, demonstrating their versatility as a privileged scaffold in medicinal chemistry.
Anti-cancer and Antiproliferative Potentials
Derivatives of piperidinyl-pyridine have demonstrated significant potential as anti-cancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.
One study detailed the synthesis of novel pyridine and pyrazolyl pyridine conjugates. Among these, compound 9 showed remarkable cytotoxicity against both breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values of 0.34 µM and 0.18 µM, respectively. This compound was also identified as a potent inhibitor of PIM-1 kinase, a target in liver cancer.
Another series of 2-pyridone derivatives linked to triphenylamine (B166846) were evaluated against lung cancer (A-549) and breast cancer (MDA-MB-231) cell lines. Compounds 4b and 4e were particularly effective, with IC50 values against the A-549 cell line as low as 0.00803 µM and 0.0095 µM, respectively.
Additionally, spiro-pyridine derivatives have been investigated for their antiproliferative activity. Compound 7 from this class showed potent activity against colorectal adenocarcinoma (Caco-2) cells with an IC50 of 7.83 µM and hepatocellular carcinoma (HepG-2) cells with an IC50 of 8.90 µM.
Table 4: Antiproliferative Activity of Piperidinyl-Pyridine Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |
| Pyrazolyl Pyridine Conjugate | Compound 9 | HepG2 (Liver) | 0.18 |
| Pyrazolyl Pyridine Conjugate | Compound 9 | MCF-7 (Breast) | 0.34 |
| Triphenylamine-linked 2-Pyridone | Compound 4b | A-549 (Lung) | 0.00803 |
| Triphenylamine-linked 2-Pyridone | Compound 4e | A-549 (Lung) | 0.0095 |
| Triphenylamine-linked 2-Pyridone | Compound 4b | MDA-MB-231 (Breast) | 0.0103 |
| Spiro-pyridine | Compound 7 | Caco-2 (Colorectal) | 7.83 |
| Spiro-pyridine | Compound 7 | HepG-2 (Liver) | 8.90 |
Anti-inflammatory Actions
The anti-inflammatory properties of pyridine derivatives have also been a subject of investigation. A study on new derivatives of 3-hydroxy-pyridine-4-one evaluated their effects in animal models of inflammation.
In a carrageenan-induced paw edema model in rats, a standard test for acute inflammation, these compounds showed significant activity. Compound A (20 mg/kg) produced a 67% inhibition of paw edema. Compound B at doses of 200 and 400 mg/kg also significantly inhibited inflammation. The mechanism for these 3-hydroxy-pyridine-4-one derivatives may be related to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent.
Table 5: Anti-inflammatory Activity of 3-Hydroxy-Pyridine-4-one Derivatives
| Compound | Model | Parameter Measured | % Inhibition |
| Compound A (20 mg/kg) | Carrageenan-induced paw edema | Paw Volume | 67% |
| Indomethacin (Reference) (10 mg/kg) | Carrageenan-induced paw edema | Paw Volume | 60% |
Analgesic and Anti-neuropathic Pain Effects
Derivatives of the piperidine scaffold have been identified as promising candidates for the development of new analgesic drugs, particularly for neuropathic pain, a condition that is often difficult to treat.
In one study, a series of arylpiperazine derivatives were synthesized and screened for analgesic activity. Two compounds, 18 (2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone) and 19 (2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone), exhibited potent analgesic effects in both the mouse writhing and hot plate tests. In the writhing test, which assesses visceral pain, they showed over 70% inhibition. In the hot plate test, a measure of thermal pain, they increased pain latency by 116.0% and 134.4%, respectively. Furthermore, compound 18 was also found to be active in models of formalin-induced pain and neuropathic pain without causing sedative side effects.
Table 6: Analgesic Activity of Arylpiperazine Derivatives
| Compound | Test Model | Result |
| 18 | Mouse Writhing Test | >70% inhibition |
| 19 | Mouse Writhing Test | >70% inhibition |
| 18 | Mouse Hot Plate Test | 116.0% increase in latency |
| 19 | Mouse Hot Plate Test | 134.4% increase in latency |
Antiviral Activities
While research specifically investigating the antiviral properties of this compound, also known as anabasine, is limited, studies on its derivatives have shown some potential. A series of N-acyl derivatives of anabasine were synthesized and evaluated for their biological activities, including antiviral effects. Among these, derivatives incorporating an adamantane (B196018) fragment demonstrated the most significant antiviral activity nih.gov. Further detailed studies are required to isolate and characterize the specific antiviral mechanisms and spectrum of activity of anabasine itself.
Table 1: Antiviral Activity of this compound Derivatives
| Derivative | Fragment | Antiviral Activity | Reference |
| N-acyl anabasine | Adamantane | Most pronounced antiviral effect | nih.gov |
Modulation of Central Nervous System Disorders (e.g., Migraines, Depression, Schizophrenia, Alzheimer's Disease)
This compound (anabasine) is a pyridine alkaloid known to be active in the central nervous system (CNS) nih.gov. Its pharmacological effects are primarily mediated through its interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of CNS disorders.
Anabasine acts as a partial agonist at α4β2 nAChRs and a full agonist at the α7 subtype, with a greater affinity for the α7 nAChR nih.gov. The α7 nAChR is a key target in the development of therapeutics for cognitive deficits associated with schizophrenia and Alzheimer's disease. Research has shown that anabasine can reverse memory impairment induced by the NMDA receptor antagonist dizocilpine (B47880), a model used to study schizophrenia-like cognitive deficits nih.gov. Specifically, anabasine was found to antagonize dizocilpine-elicited "popping behavior" in mice, an animal model of schizophrenia nih.gov.
Furthermore, studies on anatabine (B1667383), a structurally similar minor tobacco alkaloid, have shown that it can reduce Alzheimer's disease-like pathology in transgenic mouse models. Anatabine, which is also an agonist of α7 nAChRs, was found to reduce neuroinflammation and Aβ burden plos.org. While this research is on a related compound, the shared mechanism of action at α7 nAChRs suggests a potential therapeutic avenue for anabasine in Alzheimer's disease.
The stereochemistry of anabasine influences its pharmacological activity, with the (-)-anabasine enantiomer being a more potent agonist at the α7-nAChR nih.gov. Conformationally restricted analogues of anabasine have been synthesized and evaluated as agonists of neuronal acetylcholine receptors, with some showing activity in animal models of Parkinson's disease nih.gov.
Table 2: CNS Activity of this compound (Anabasine)
| CNS Disorder | Proposed Mechanism | Research Finding | Reference |
| Schizophrenia | α7 nAChR agonism, antagonism of NMDA antagonist effects | Reversed dizocilpine-induced memory impairment and popping behavior in mice. | nih.gov |
| Alzheimer's Disease | α7 nAChR agonism, potential anti-inflammatory effects | Related alkaloid anatabine reduced Aβ burden and neuroinflammation in a mouse model. | plos.org |
| Parkinson's Disease | nAChR agonism | Conformationally restricted analogues showed activity in animal models. | nih.gov |
Antimicrobial Research
Investigations into the antimicrobial properties of this compound (anabasine) and its derivatives have revealed some activity against various microorganisms. In a study of N-acyl derivatives of anabasine, compounds featuring isoxazole (B147169) fragments displayed the most pronounced antibacterial activity nih.gov. Specifically, anabasine derivatives with adamantane and isothiazole (B42339) fragments showed notable activity against Staphylococcus aureus nih.gov.
Another study highlighted that anabasine derivatives with an isoxazole fragment were particularly active against Staphylococcus aureus, with activity comparable to the antibiotic gentamicin (B1671437) nih.gov. The results from agar (B569324) diffusion methods indicated that some acyl derivatives of anabasine exhibited moderately pronounced activity against either Escherichia coli or Bacillus subtilis nih.gov.
Table 3: Antimicrobial Activity of this compound Derivatives
| Derivative | Fragment | Target Microorganism | Activity | Reference |
| N-acyl anabasine | Isoxazole | General bacteria | Most pronounced antibacterial activity | nih.gov |
| N-acyl anabasine | Adamantane, Isothiazole | Staphylococcus aureus | Pronounced activity | nih.gov |
| N-acyl anabasine with 5-phenylisoxazole | Escherichia coli | Moderately pronounced activity | nih.gov | |
| N-acyl anabasine with 4-tolyl at 5-position of isoxazole | Bacillus subtilis | Moderately pronounced activity | nih.gov |
Investigation of Neurotransmitter System Modulation
Dopamine (B1211576) Pathway Influence
This compound (anabasine) has been shown to influence the mesolimbic dopamine reward pathway. Nicotine (B1678760), a structurally similar alkaloid, evokes dopamine release in the nucleus accumbens (NAc) through the activation of nicotinic receptors in the ventral tegmental area nih.gov. While nicotine consistently increases dopamine release, the effects of other tobacco constituents like anabasine are also being investigated.
One study found that while nicotine increased dopamine release at both adult and adolescent stages in rats, anatabine and myosmine (B191914) only increased dopamine release in adults nih.gov. This suggests that minor tobacco alkaloids can have age-dependent effects on the dopamine system. Although this particular study did not report a significant effect of anabasine on dopamine release, the structural and pharmacological similarities to nicotine suggest a potential for interaction with the dopaminergic system, likely through its action on nAChRs which are known to modulate dopamine release clinpgx.orgyoutube.com.
Glycine Pathway Enhancement
Currently, there is no direct scientific evidence to suggest that this compound (anabasine) directly enhances the glycine pathway. The primary mechanism of action for anabasine identified in the literature is its interaction with nicotinic acetylcholine receptors nih.govnih.gov. While there is extensive research on compounds that modulate the glycine pathway, particularly glycine transporter inhibitors, to enhance NMDA receptor function, anabasine has not been characterized as such a compound. A synthetic route for the S-(-)-enantiomers of nornicotine, anabasine, and anatabine has been developed from glycine, but this relates to its chemical synthesis rather than a pharmacological interaction with the glycine pathway researchgate.net.
In Vitro and In Vivo Pharmacological Evaluation Models
The pharmacological evaluation of this compound (anabasine) and its derivatives has utilized a variety of in vitro and in vivo models to characterize their biological activities.
In Vitro Models:
Receptor Binding Assays: The binding affinities (Ki) and agonist potencies (EC50) of anabasine enantiomers have been determined at rat α4β2- and α7-nAChRs to understand their receptor selectivity and potency nih.gov.
Antimicrobial and Antifungal Assays: The antimicrobial activity of anabasine derivatives has been assessed using methods like diffusion into agar (wells) against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli nih.gov.
Cellular Models of Neurodegenerative Disease: SH-SY5Y cells have been used to investigate the effects of anabasine on cellular stress induced by rotenone, a model relevant to Parkinson's disease research researchgate.net.
In Vivo Models:
Animal Models of CNS Disorders:
Schizophrenia: The dizocilpine (MK-801)-induced popping behavior in mice has been used as an animal model to evaluate the antipsychotic-like potential of anabasine nih.gov.
Cognitive Impairment: The radial arm maze task in rats has been employed to assess the effects of anabasine on working and reference memory, particularly in reversing dizocilpine-induced memory deficits nih.gov.
Attention: The visual signal detection task in rats has been used to study the impact of anabasine on attentional processes nih.gov.
Dopamine Release Measurement: In vivo microdialysis in the nucleus accumbens of rats has been used to measure changes in dopamine levels following the administration of tobacco alkaloids nih.gov.
Analgesic Activity Models: The "acetic acid-induced writhing" test in animals has been used to evaluate the analgesic properties of anabasine derivatives nih.gov.
Table 4: In Vitro and In Vivo Pharmacological Evaluation Models
| Model Type | Specific Model | Application | Key Findings | Reference |
| In Vitro | Radioligand binding assays | Determine nAChR affinity and potency | (-)-anabasine is a more potent agonist at α7-nAChR. | nih.gov |
| In Vitro | Agar diffusion assay | Assess antimicrobial activity | Isoxazole derivatives of anabasine show significant antibacterial activity. | nih.gov |
| In Vitro | SH-SY5Y cell line with rotenone | Study effects on cellular stress in a Parkinson's disease model | Anabasine modulates hallmarks of cellular stress. | researchgate.net |
| In Vivo | Dizocilpine-induced popping behavior in mice | Schizophrenia model | Anabasine antagonized the dizocilpine-elicited behavior. | nih.gov |
| In Vivo | Radial arm maze in rats | Memory and cognitive function | Anabasine reversed dizocilpine-induced memory impairment. | nih.gov |
| In Vivo | Nucleus accumbens microdialysis in rats | Dopamine release | Nicotine and other minor alkaloids increase dopamine release. | nih.gov |
Structure Activity Relationship Sar and Structure Based Drug Design Sbdd Studies
Elucidation of Key Structural Features for Biological Activity
The biological activity of compounds derived from (R)-3-(Piperidin-2-YL)pyridine is intricately linked to several key structural features. The specific arrangement of atoms in three-dimensional space, the constituent ring systems, the nature and position of various substituents, and the characteristics of any linking chains all play pivotal roles in determining the compound's interaction with biological targets.
Chirality, or the "handedness" of a molecule, is a critical determinant of its biological activity. The presence of a chiral center at the 2-position of the piperidine (B6355638) ring in this compound means that it exists as two non-superimposable mirror images, or enantiomers: the (R)- and (S)-forms. The spatial arrangement of substituents around this chiral center significantly impacts how the molecule binds to its biological target, which is often a protein with its own specific three-dimensional structure. nih.gov
| Compound Feature | Observation | Implication on Pharmacological Profile | Reference |
|---|---|---|---|
| Chiral Center at Piperidine C2 | Exists as (R) and (S) enantiomers. | Enantiomers can have different binding affinities and efficacies. One enantiomer (eutomer) is often more active than the other (distomer). | nih.govresearchgate.net |
| Asymmetric Synthesis | Enables the preparation of enantiomerically pure compounds. | Allows for the specific evaluation of each enantiomer's contribution to the pharmacological effect, leading to potentially more potent and safer drugs. | nih.gov |
| Introduction of New Chiral Centers | Can provide a better fit within the binding site of a biological target. | May lead to enhanced drug efficacy and selectivity. | thieme-connect.com |
The piperidine and pyridine (B92270) rings form the fundamental framework of this compound and are considered "privileged scaffolds" in medicinal chemistry. rsc.org This means they are frequently found in the structures of known drugs and bioactive molecules, suggesting they possess favorable properties for interacting with a wide range of biological targets. rsc.orgnih.govnih.gov
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a common feature in many pharmaceuticals. nih.gov Its flexible, chair-like conformation allows it to adopt various spatial arrangements, which can be crucial for optimal binding to a receptor. The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or can be protonated at physiological pH, forming a positive charge that can engage in ionic interactions with the target.
The pyridine ring is an aromatic six-membered heterocycle also containing a nitrogen atom. This ring system is prevalent in numerous therapeutic agents due to its ability to participate in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. nih.gov The nitrogen atom in the pyridine ring influences its electronic properties and can also serve as a hydrogen bond acceptor. The combination of these two distinct heterocyclic rings in this compound provides a versatile scaffold for the development of new drugs targeting a diverse array of diseases. nih.govnih.gov
The biological activity of derivatives of this compound can be finely tuned by modifying the nature, position, and size (bulkiness) of substituents on either the piperidine or pyridine rings. Structure-activity relationship (SAR) studies systematically explore these modifications to identify patterns that lead to improved potency and selectivity.
The nature of the substituent is critical. For example, introducing electron-donating or electron-withdrawing groups can alter the electronic distribution of the core scaffold, thereby influencing its binding affinity. The addition of groups capable of forming hydrogen bonds, such as hydroxyl (-OH) or amino (-NH2) groups, can create new interactions with the target, potentially increasing potency. nih.gov
The position of a substituent is equally important. Attaching a functional group to different positions on the pyridine or piperidine ring can dramatically alter the molecule's shape and how it presents its key interacting features to the biological target. For instance, a study on arylpyridin-2-yl guanidine (B92328) derivatives found that the position of a phenyl ring on the pyridine nucleus was critical for activity, with substitution at position 6 being optimal. mdpi.com
The bulkiness or steric size of a substituent can also have a profound effect. nih.gov Larger, bulkier groups may enhance binding by filling a hydrophobic pocket in the target protein, but they can also lead to steric hindrance, preventing the molecule from binding effectively. Conversely, smaller substituents may be necessary to fit into a constrained binding site. Research on certain piperidine derivatives has shown that sterically bulky substituents can influence reaction rates and enhance electrophilicity in catalytic processes. nih.gov
In many drug design strategies, a linker chain is used to connect the core scaffold of this compound to other pharmacophoric groups. A pharmacophore is the specific three-dimensional arrangement of functional groups required for a molecule to exert a particular biological effect. The length, flexibility, and chemical nature of the linker are critical for correctly positioning the pharmacophoric groups within the target's binding site to achieve optimal interaction.
Studies on σ1 receptor ligands have demonstrated the crucial role of the linker between a 1-benzylpiperidine (B1218667) moiety and a pyridine ring. nih.gov Increasing the length of an amino linker from a direct connection to an ethylamino, propylamino, and butylamino group resulted in a significant increase in affinity for the hσ1R receptor. nih.gov This suggests that the linker's length is key to achieving the proper orientation for binding.
The composition of the linker is also important. For example, the presence of an NH group within the linker can be crucial for forming hydrogen bonds that stabilize the compound in the active site of the receptor. nih.gov Furthermore, the way different pharmacophoric elements are combined, a strategy known as molecular hybridization, can lead to hybrid compounds with enhanced biological activity. nih.gov The proper positioning of an electrophile on a scaffold, guided by the linker, is also important for efficient covalent bond formation with RNA targets. acs.org
Rational Design Strategies for Enhanced Efficacy and Selectivity
Building upon the understanding of SAR, medicinal chemists employ rational design strategies to create new molecules with improved therapeutic properties. These strategies often involve modifying the core scaffold or exploring alternative, but structurally related, frameworks.
Scaffold modification involves making systematic changes to the core structure of this compound to enhance its efficacy and selectivity. This can include altering the ring size, introducing or removing heteroatoms, or rigidifying the structure to lock it into a more bioactive conformation.
One common strategy is scaffold hopping , where the core scaffold is replaced with a different, often bioisosteric, structure that maintains the key pharmacophoric features. nih.govmdpi.com This can lead to the discovery of novel chemical series with improved properties, such as better potency, selectivity, or pharmacokinetic profiles. For instance, in the development of MSK1 inhibitors, replacing the pyridine nucleus with a benzimidazole (B57391) scaffold led to a 10-fold increase in potency. mdpi.com
| Strategy | Modification Example | Resulting Improvement | Reference |
|---|---|---|---|
| Scaffold Hopping | Replacement of a pyridine nucleus with a benzimidazole scaffold in MSK1 inhibitors. | 10-fold increase in inhibitory potency. | mdpi.com |
| Substituent Optimization | Ortho-substitution on a distal aryl ring of FPR2 agonists. | Improved selectivity over the FPR1 receptor. | nih.gov |
| Isosteric Replacement | Replacement of a sulfone with a chiral sulfoximine (B86345) in FPR2 agonists. | Maintained potency with enhanced selectivity. | nih.gov |
| Linker Length Optimization | Varying the length of an amino linker in σ1 receptor ligands. | Increased affinity for the hσ1R receptor. | nih.gov |
Ligand-Based Drug Design (LBDD) Principles
Ligand-based drug design (LBDD) is a strategy employed in drug discovery when the three-dimensional structure of the biological target is unknown. This approach relies on the analysis of a set of molecules known to interact with the target to infer a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. The piperidine and pyridine rings, the core components of this compound, are common scaffolds in medicinal chemistry and have been subjects of LBDD studies for various targets.
For instance, in the development of histamine (B1213489) H3 receptor (H3R) antagonists, a common pharmacophore model includes a basic tertiary amine, a linker, and a central core. nih.gov The piperidine moiety, as found in this compound, often serves as the key basic structural element, crucial for dual H3/σ1 receptor affinities. nih.gov Studies comparing piperidine and piperazine (B1678402) derivatives have shown that replacing a piperazine ring with a piperidine did not significantly affect affinity at the H3R, defining the piperidine ring as an influential structural component for activity at the σ1 receptor while maintaining H3R affinity. nih.gov
Structure-activity relationship (SAR) studies, a cornerstone of LBDD, systematically modify a lead compound's structure to identify key chemical features responsible for its biological activity. For pyridine-containing compounds, SAR analyses have explored the effects of:
Evaluating the position of aryl rings along the pyridine nucleus. mdpi.com
Introducing diverse substituents to alter lipophilic, electronic, and geometric parameters. mdpi.com
Replacing the pyridine nucleus with rigid bicyclic scaffolds to mimic favorable intramolecular interactions. mdpi.com
These principles allow researchers to design new molecules with improved potency and selectivity by understanding the contributions of different structural fragments, such as the distinct spatial relationship between the piperidine and pyridine rings in the (R)-enantiomer of 3-(Piperidin-2-YL)pyridine.
Table 1: Pharmacophoric Features in Piperidine/Pyridine Derivatives
| Feature | Role in Biological Activity | Example Target Class | Reference |
|---|---|---|---|
| Basic Piperidine Nitrogen | Forms key ionic or hydrogen bond interactions in the receptor binding site. | Histamine H3 Receptor Antagonists | nih.gov |
| Pyridine Ring | Acts as a scaffold; can be substituted to modulate electronic properties and engage in aromatic interactions (e.g., π-π stacking). | Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibitors | mdpi.com |
| Aromatic Substituents | Can enhance binding affinity through hydrophobic or specific polar interactions; position is critical for activity. | HIV-1 Reverse Transcriptase Inhibitors | nih.gov |
| Linker Chain | Connects key pharmacophoric features at an optimal distance and orientation. | Histamine H3 Receptor Antagonists | nih.gov |
Structure-Based Drug Design (SBDD) Approaches
Structure-based drug design (SBDD) utilizes the known three-dimensional structure of a biological target, typically a protein or enzyme, to design effective inhibitors. This method allows for the rational design of molecules that can fit precisely into the target's binding site, leading to high affinity and selectivity.
A notable application of SBDD involving a similar scaffold is the development of renin inhibitors. researchgate.net In these studies, the crystal structure of renin was used to guide the modification of fragment hits. The design process focused on introducing a basic amine, analogous to the one in the piperidine ring of this compound, to interact with the catalytic aspartic acid residues in the active site. researchgate.net Optimization of other parts of the molecule to fit into the S1/S3 binding pockets led to a remarkable 65,000-fold increase in potency. researchgate.net This highlights how SBDD can transform a low-affinity fragment into a highly potent inhibitor by making targeted structural modifications.
In the context of HIV-1, SBDD has been instrumental in understanding how non-nucleoside reverse transcriptase inhibitors (NNRTIs) work. Crystal structures of HIV-1 reverse transcriptase (RT) complexed with inhibitors reveal a specific NNRTI binding pocket near the polymerase active site. nih.gov The structure of RT bound to the bis(heteroaryl)piperazine (BHAP) inhibitor U-90152 showed that the inhibitor is stabilized by hydrogen bonds to the main chain of Lys-103 and extensive hydrophobic contacts with Pro-236. nih.gov This detailed structural information allows for the prediction of binding modes for related inhibitors, including those with piperidine moieties, and suggests modifications that could improve resilience to drug resistance mutations. nih.gov
Table 2: Key Interactions in SBDD of Piperidine-Related Inhibitors
| Target | Inhibitor Scaffold | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Renin | N-(piperidin-3-yl)pyrimidine | Catalytic Aspartic Acids | Ionic Interaction/Hydrogen Bond | researchgate.net |
| HIV-1 Reverse Transcriptase | Bis(heteroaryl)piperazine (BHAP) | Lys-103 | Hydrogen Bond (Main Chain) | nih.gov |
| HIV-1 Reverse Transcriptase | Bis(heteroaryl)piperazine (BHAP) | Pro-236 | Hydrophobic Contact | nih.gov |
Resistance Mechanisms and Overcoming Strategies (e.g., HIV-1 Drug Resistance)
The emergence of drug resistance is a major challenge in antiviral therapy, particularly for HIV-1, which has a high mutation rate. nih.gov Resistance to reverse transcriptase inhibitors can occur through two primary mechanisms:
Altered Substrate Discrimination : Mutations in the reverse transcriptase enzyme can change its ability to distinguish between natural substrates (dNTPs) and the inhibitor, thereby reducing the inhibitor's effectiveness. The M184V mutation is a classic example of this mechanism. nih.gov
Increased Phosphorolytic Activity : This mechanism involves the enzymatic removal of a chain-terminating inhibitor that has been incorporated into the viral DNA. Thymidine analogue resistance mutations (TAMs), such as M41L and T215Y, enhance this excision reaction, allowing DNA synthesis to resume. nih.gov
For NNRTIs, which includes compounds structurally related to this compound, resistance often arises from mutations within the inhibitor's binding pocket. nih.gov These mutations can sterically hinder the inhibitor from binding or reduce the favorable interactions required for potent inhibition. For example, the Pro-236 to Leu mutation is a characteristic resistance mutation for BHAP inhibitors, as the bulkier leucine (B10760876) side chain clashes with the inhibitor. nih.gov
Drug design strategies aim to overcome these resistance mechanisms. In the development of novel piperidine-linked pyridine analogues as NNRTIs, researchers have successfully designed compounds that maintain activity against common drug-resistant HIV-1 strains. nih.gov For example, certain novel analogues were found to be active against the frequently observed double mutant (K103N+Y181C) HIV-1 strain. nih.gov The design of these "next-generation" inhibitors often involves creating molecules with conformational flexibility or that form very stable interactions, such as hydrogen bonds with the enzyme's main chain, which are less susceptible to single-point mutations of amino acid side chains. nih.gov
Table 3: Common HIV-1 Reverse Transcriptase Resistance Mutations
| Mutation | Inhibitor Class Affected | Mechanism of Resistance | Reference |
|---|---|---|---|
| K103N | Non-Nucleoside RT Inhibitors (NNRTIs) | Steric hindrance in binding pocket | nih.gov |
| Y181C | Non-Nucleoside RT Inhibitors (NNRTIs) | Loss of key π-π stacking interactions | nih.gov |
| M184V | Nucleoside RT Inhibitors (NRTIs) | Altered substrate discrimination | nih.gov |
| P236L | Non-Nucleoside RT Inhibitors (NNRTIs) | Steric hindrance in binding pocket | nih.gov |
| M41L, T215Y | Nucleoside RT Inhibitors (NRTIs) | Increased inhibitor excision (phosphorolysis) | nih.gov |
Computational Chemistry and Molecular Modeling Investigations
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. mdpi.com For (R)-3-(piperidin-2-yl)pyridine, MD simulations provide a detailed picture of its structural flexibility and conformational landscape, particularly in a simulated physiological environment like an aqueous solution.
The conformational freedom of this compound is primarily dictated by two structural features: the puckering of the piperidine (B6355638) ring and the rotation around the single bond connecting the piperidine and pyridine (B92270) rings.
Piperidine Ring Conformation : The piperidine ring predominantly adopts a stable chair conformation to minimize steric strain. acs.org
Pyridine Ring Orientation : The pyridine ring can rotate relative to the piperidine ring, leading to different spatial arrangements. The orientation is defined by the dihedral angle between the two rings. The two most stable conformations are typically one where the pyridine ring is in an equatorial position relative to the piperidine ring and another where it is in an axial position.
MD simulations on the related compound anabasine (B190304) have shown that the molecule is dynamic, and its conformation can be influenced by its environment, such as encapsulation within a host molecule like β-cyclodextrin. nih.gov A typical MD simulation would track metrics like the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time, which often extends for hundreds of nanoseconds. nih.gov The analysis reveals the most probable and energetically favorable conformations.
| Conformer Name | Piperidine Ring Conformation | Pyridine Ring Position | Key Dihedral Angle (C3-C2-C3'-N1') | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Equatorial-Chair | Chair | Equatorial | ~180° | 0 (most stable) |
| Axial-Chair | Chair | Axial | ~60° | +2.5 - 3.5 |
Molecular Docking and Binding Mode Analysis with Target Receptors/Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. For this compound, the primary biological targets of interest are nicotinic acetylcholine (B1216132) receptors (nAChRs), given its structural similarity to nicotine (B1678760). wikipedia.org Docking studies are essential to understand the molecular basis of its agonist activity at these receptors.
Docking simulations of anabasine into the binding site of nAChR subtypes, such as α4β2 and α7, have revealed a conserved binding mode. nih.govnih.gov The binding pocket is located at the interface between two subunits and is lined with aromatic amino acid residues. mdpi.com
Key interactions typically observed include:
Cation-π Interaction : The protonated nitrogen of the piperidine ring forms a strong cation-π interaction with the electron-rich face of a tryptophan residue (e.g., TrpB) in the receptor's "aromatic box". researchgate.net This is considered a critical interaction for agonist binding to nAChRs.
Hydrogen Bonding : The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, typically interacting with a hydrogen bond donor residue or a structured water molecule within the binding site. nih.gov
Hydrophobic Interactions : The carbon skeletons of both the piperidine and pyridine rings engage in van der Waals and hydrophobic interactions with other nonpolar residues (e.g., tyrosine, leucine) in the pocket, further stabilizing the complex.
The stereochemistry of the (R)-enantiomer is critical in determining the precise fit and orientation within the chiral binding pocket of the receptor, which influences its binding affinity and efficacy compared to its (S)-counterpart.
| Parameter | Description |
|---|---|
| Target Receptor | Human α4β2 Nicotinic Acetylcholine Receptor |
| Binding Site | Interface between α4 (principal) and β2 (complementary) subunits |
| Predicted Binding Energy | -7.0 to -9.5 kcal/mol |
| Key Interacting Residue (Cation-π) | Trp156 (on β2 subunit) |
| Key Interacting Residue (H-Bond) | Backbone NH of a loop residue or structured water |
| Other Hydrophobic Contacts | Tyr100, Tyr204 |
Prediction of Activity Spectra for Substances (PASS)
The Prediction of Activity Spectra for Substances (PASS) is an online computational tool that predicts a wide range of biological activities for a given chemical structure based on structure-activity relationships derived from a large database of known active compounds. clinmedkaz.org The output is a list of potential activities, each with a probability of being active (Pa) and inactive (Pi).
A PASS analysis for this compound would likely predict a high probability for activities related to its known pharmacology. Activities with Pa > 0.7 are considered highly likely, while those with Pa between 0.5 and 0.7 are also probable. way2drug.com Based on its structural class and known effects, the primary predicted activity would be related to nicotinic receptors. Additionally, computational studies on anabasine derivatives have suggested other potential activities, such as antineoplastic effects, which might also appear in a PASS prediction. researchgate.net
| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation |
|---|---|---|---|
| Nicotinic acetylcholine receptor agonist | 0.895 | 0.005 | Very high probability |
| Ganglionic stimulant | 0.810 | 0.011 | High probability |
| Cognition enhancer | 0.650 | 0.025 | Probable |
| Antineoplastic | 0.515 | 0.102 | Possible, less likely |
| Membrane permeability inhibitor | 0.480 | 0.030 | Unlikely |
Analysis of Molecular Descriptors and Electrostatic Potential Maps
Molecular descriptors are numerical values that characterize the properties of a molecule. They can be categorized into simple physical properties (e.g., molecular weight) and more complex structural and electronic descriptors (e.g., topological polar surface area). These descriptors are fundamental in quantitative structure-activity relationship (QSAR) studies.
A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the surface of a molecule. readthedocs.io It is invaluable for understanding intermolecular interactions, as it highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions.
For this compound, the MEP map would show:
An area of strong negative potential around the pyridine nitrogen atom, corresponding to its lone pair of electrons. This region is a primary hydrogen bond acceptor site.
A large region of positive potential surrounding the protonated piperidine nitrogen and its associated hydrogen atom. This electropositive character is crucial for the cation-π interaction with aromatic residues in receptor binding sites. researchgate.net
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂ | nih.gov |
| Molecular Weight | 162.23 g/mol | nih.gov |
| XLogP3 | 1.1 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Topological Polar Surface Area (TPSA) | 28.2 Ų | nih.gov |
Protonation States and Ionization Studies in Physiological Environments
The ionization state of a drug molecule is critical as it affects its solubility, membrane permeability, and ability to interact with its biological target. This compound contains two basic nitrogen atoms: the aliphatic secondary amine in the piperidine ring and the aromatic nitrogen in the pyridine ring. These two sites have distinctly different basicities and pKa values.
Piperidine Nitrogen : As a secondary aliphatic amine, this nitrogen is strongly basic. Its conjugate acid has a high pKa value.
Pyridine Nitrogen : The nitrogen in the aromatic pyridine ring is significantly less basic due to the delocalization of its lone pair of electrons within the aromatic system.
| pH Condition | Dominant Species | Piperidine N (pKa ~11.0) | Pyridine N (pKa ~3-4) | Overall Charge |
|---|---|---|---|---|
| Strongly Acidic (pH < 2) | Dication | Protonated (-NH₂⁺-) | Protonated (>NH⁺-) | +2 |
| Physiological (pH 7.4) | Monocation | Protonated (-NH₂⁺-) | Neutral (>N-) | +1 |
| Strongly Basic (pH > 12) | Neutral Species | Neutral (-NH-) | Neutral (>N-) | 0 |
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is an essential tool for separating (R)-3-(Piperidin-2-YL)pyridine from related substances, impurities, or other components in a mixture. The choice of technique depends on the specific requirements of the analysis, such as resolution, sensitivity, and speed. As this compound is the enantiomer of a natural alkaloid, anabasine (B190304), methods developed for anabasine are directly applicable, particularly for achiral separations.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, is a common approach.
Research on the related compound anabasine demonstrates typical HPLC conditions. For instance, separation can be achieved on a C18 column with a mobile phase consisting of an aqueous solution with an organic modifier. One method utilized a Phenomenex Luna C18 column with a mobile phase of 0.2% trifluoroacetic acid (TFA) in water, achieving a retention time of 4.3 minutes for anabasine. nih.govnih.gov Another approach employed a pentafluorophenyl-propyl column with a mobile phase gradient of ammonium acetate and acetic acid in water and methanol. researchgate.net The pH of the mobile phase can significantly impact the resolution of pyridine-containing compounds. nih.gov UV detection is commonly used, with wavelengths around 260 nm being effective due to the pyridine (B92270) ring's absorbance. researchgate.net
Table 1: Example HPLC Conditions for Anabasine Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Phenomenex Luna C18 (5 µm, 250 x 4.6 mm) nih.govnih.gov | Restek Pentafluorophenyl-propyl (100 x 3.2 mm) researchgate.net |
| Mobile Phase | 0.2% TFA in Water nih.govnih.gov | A: 2 mM Ammonium Acetate / 10 mM Acetic Acid in WaterB: 2 mM Ammonium Acetate / 10 mM Acetic Acid in 99.5% Methanol researchgate.net |
| Flow Rate | 1.0 mL/min nih.govnih.gov | 0.6 mL/min (gradient) researchgate.net |
| Detection | UV nih.govnih.gov | Tandem Mass Spectrometry (MS/MS) researchgate.net |
| Retention Time | 4.3 min nih.govnih.gov | Not specified |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns (typically <2 µm) to provide faster, more efficient, and higher-resolution separations compared to traditional HPLC. This technique is particularly valuable for complex samples and for resolving enantiomers.
For the specific analysis of the (R)-enantiomer, chiral UPLC methods are necessary. A study on the enantiomers of anabasine employed a CHIRALPAK AGP column with an isocratic mobile phase of 30 mM ammonium formate (containing 0.3% NH4OH) and methanol (90:10 v/v). researchgate.net This highlights the capability of UPLC to separate (R)- and (S)-enantiomers effectively. Another UPLC method for anabasine used a BEH C18 column with a gradient of water (pH 10 with NH4OH) and acetonitrile, coupled with a mass detector. scitepress.org
Table 2: Example UPLC Conditions for Enantiomeric and Achiral Analysis
| Parameter | Chiral Separation (Anabasine Enantiomers) | Achiral Separation |
| System | Waters ACQUITY UPLC H-Class researchgate.net | H-Class UPLC scitepress.org |
| Column | CHIRALPAK AGP (5 µm, 150 x 4 mm) researchgate.net | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) scitepress.org |
| Mobile Phase | 90:10 (v/v) of 30 mM Ammonium Formate (0.3% NH4OH) and Methanol researchgate.net | Gradient of NH4OH in water (pH 10) and Acetonitrile scitepress.org |
| Flow Rate | 0.4 mL/min researchgate.net | 0.5 mL/min scitepress.org |
| Detection | Tandem Mass Spectrometry (MS/MS) researchgate.net | Quadrupole Mass Detector (QDa) scitepress.org |
| Column Temp. | Not Specified | 30 °C scitepress.org |
Gas Chromatography (GC)
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. This compound can be analyzed by GC, often in conjunction with a mass spectrometer (GC-MS) for definitive identification. The compound may require derivatization to increase its volatility and improve peak shape, though direct analysis is also possible.
A GC-MS method for the determination of anabasine in urine has been described, which provides a framework for analyzing the pure compound. The method involves a solid-phase extraction (SPE) clean-up step followed by GC-MS analysis. A key aspect is the temperature program of the GC oven, which is ramped to ensure separation from other components and achieve good peak resolution.
Table 3: Example GC-MS Conditions for Anabasine Analysis
| Parameter | Condition |
| Column | TG-1MS (30m x 0.25mm, 0.25µm df) acs.org |
| Carrier Gas | Helium acs.org |
| Flow Rate | 1.2 mL/min acs.org |
| Injector Temp. | 250 °C acs.org |
| Oven Program | Initial Temp: 50°C (hold 0.5 min)Ramp: 30°C/minFinal Temp: 320°C (hold 0.5 min) acs.org |
| Detection | Mass Spectrometry (EI+) acs.org |
Spectroscopic and Spectrometric Methods
Spectroscopic and spectrometric methods are used to identify this compound based on its interaction with electromagnetic radiation and to determine its mass and fragmentation pattern.
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for both qualitative and quantitative analysis of this compound. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides high specificity and sensitivity.
The compound is isobaric with nicotine (B1678760), meaning they have the same nominal mass, which makes chromatographic separation critical before MS detection. nih.govacs.org The protonated molecule [M+H]+ for anabasine is typically observed at m/z 163.2. nih.govscitepress.org Electron ionization (EI) in GC-MS results in a molecular ion (M+) at m/z 162.
Tandem mass spectrometry (MS/MS) is used to further enhance selectivity by monitoring specific fragmentation transitions. Common fragment ions for anabasine include those at m/z 133, 118.2, 144.2, and a base peak often observed at m/z 84, which corresponds to the piperidinyl moiety. nih.gov
Table 4: Mass Spectrometric Data for Anabasine
| Parameter | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Parent Ion | [M+H]+ at m/z 163.2 nih.govscitepress.org | M+ at m/z 162 |
| Key Fragment Ions (m/z) | 144.2, 133, 118.2, 92.2, 84 nih.gov | 133, 105, 92, 84 (base peak), 78 |
| Common Application | LC-MS/MS nih.govresearchgate.net | GC-MS acs.org |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry measures the absorption of ultraviolet or visible light by a substance. The pyridine ring in this compound contains a chromophore that absorbs UV light, making this technique suitable for its quantification. While a full spectrum provides qualitative information, it is more commonly used as a detection method in HPLC, where quantification is based on the absorbance at a specific wavelength.
The UV absorption of pyridine derivatives is well-established. For anabasine, measurements have been performed at a wavelength of 260 nm. researchgate.net This wavelength is commonly used for the detection of nicotine and related alkaloids in HPLC analysis due to the strong absorbance of the pyridine moiety. nih.gov The absorption is pH-dependent; at low pH, the protonated form of the alkaloids shows increased UV absorption. nih.gov
Table 5: UV-Visible Spectrophotometry Data
| Parameter | Value |
| Chromophore | Pyridine Ring |
| Typical Detection Wavelength | ~260 nm researchgate.net |
| Application | Quantification, HPLC Detection nih.govnih.gov |
Spectrofluorometry
Spectrofluorometry serves as a valuable analytical tool for the characterization of fluorescent molecules. The intrinsic fluorescence of a compound is dictated by its electronic structure, and the presence of aromatic systems and heteroatoms can give rise to fluorescent properties. While this compound itself has not been extensively studied for its fluorescence characteristics, the photophysical properties of its constituent pyridine and piperidine (B6355638) moieties have been investigated in various derivatives. tsijournals.com
The pyridine ring, being an aromatic heterocycle, is a potential fluorophore. tsijournals.com The fluorescence of pyridine derivatives is influenced by the nature and position of substituents on the ring, as well as the polarity of the solvent. rsc.orgmdpi.com For instance, studies on aminopyridines have shown fluorescence emission maxima ranging from 480 to 485 nm with excitation wavelengths around 390 nm, and quantum yields can vary significantly depending on the substitution pattern. mdpi.com The introduction of different functional groups can lead to shifts in the emission wavelength and changes in fluorescence intensity. rsc.org Protonation of the pyridine nitrogen can also induce a significant redshift in the fluorescence spectrum. rsc.org
| Compound Class | Typical Excitation λ (nm) | Typical Emission λ (nm) | Key Influencing Factors | Reference |
|---|---|---|---|---|
| Aminopyridine Derivatives | ~390 | 480 - 485 | Substituent type and position | mdpi.com |
| 2-N-Piperidinopyridine | 258 - 293 | 372 | Solvent (Ethanol) | tsijournals.com |
| 2-N-Anilinopyridine | 277 | 383 | Increased conjugation | tsijournals.com |
| π-Expanded Pyridine-Boron Complexes | ~420 | ~490 | Ligand structure, π-conjugation | acs.org |
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) is a family of high-resolution separation techniques well-suited for the analysis of charged species, such as alkaloids. nih.govdntb.gov.ua These methods separate analytes based on their differential migration in an electrolyte solution (background electrolyte or BGE) under the influence of a high-voltage electric field. wikipedia.org For a compound like this compound, which possesses two basic nitrogen centers, CE, particularly Capillary Zone Electrophoresis (CZE), is an effective analytical approach. nih.gov
In CZE, the separation is based on differences in the charge-to-size ratio of the analytes. The pH of the BGE is a critical parameter, as it determines the degree of ionization of the compound. For basic compounds like this compound, an acidic BGE is typically used to ensure the analytes are protonated and carry a positive charge, allowing them to migrate toward the cathode.
The enantiomeric separation of chiral compounds is a significant application of CE. nih.gov To resolve the R- and S-enantiomers of 3-(Piperidin-2-YL)pyridine, a chiral selector must be added to the BGE. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose. The principle involves the formation of transient, diastereomeric inclusion complexes between the enantiomers and the chiral selector, which have different apparent mobilities, thus enabling their separation. The choice of CD type (e.g., β-CD) and its concentration in the BGE are crucial for achieving optimal resolution. mdpi.com
A typical CZE method for the analysis of related alkaloids would involve a fused-silica capillary, an acidic BGE (e.g., acetic acid or phosphate buffer at low pH), and an appropriate concentration of a chiral selector for enantiomeric separations. mdpi.com Detection is commonly performed using a diode-array detector (DAD) or by coupling the CE system to a mass spectrometer (CE-MS) for enhanced sensitivity and structural confirmation. nih.gov
| Analyte Class | CE Method | Background Electrolyte (BGE) | Chiral Selector (if applicable) | Detection Method | Reference |
|---|---|---|---|---|---|
| Tropane Alkaloids | CE-C4D | 0.5 M Acetic Acid | 0.25% (w/v) β-CD | C4D | mdpi.com |
| Quinolones with Piperazinyl Moiety | CZE | pH-dependent (varied) | N/A | UV | nih.gov |
| Protoberberine Alkaloids | CE-DAD/MS | 50 mM Ammonium Acetate in H2O/ACN (pH 6.8) | N/A | DAD, ESI-TOF-MS | nih.gov |
| General Alkaloids | CZE | 15 mM Borax (pH 9.2) | N/A | UV | mdpi.com |
Potentiometric Titration for Basicity and pKa Determination in Research Contexts
Potentiometric titration is a standard and precise method for determining the acid dissociation constant (pKa) of ionizable compounds. dergipark.org.trscispace.com This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the resulting change in pH with a calibrated pH meter. dergipark.org.trcreative-bioarray.com The pKa value is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized. scispace.com
For a polybasic compound such as this compound, which contains two nitrogen atoms capable of being protonated, potentiometric titration can be used to determine the individual pKa values associated with each basic center. The compound has two distinct basic sites: the nitrogen in the saturated piperidine ring and the nitrogen in the aromatic pyridine ring.
The basicity of these two nitrogens is fundamentally different due to their hybridization states. stackexchange.comchemzipper.com
Piperidine Nitrogen: The lone pair of electrons on the piperidine nitrogen occupies an sp³-hybridized orbital. These electrons are more localized and readily available for protonation, making this site a stronger base. quora.comdifferencebetween.com
Pyridine Nitrogen: The lone pair on the pyridine nitrogen resides in an sp²-hybridized orbital. Orbitals with higher s-character hold electrons more tightly to the nucleus, making this lone pair less available for donation to a proton. chemzipper.comcnchemshop.com Consequently, the pyridine nitrogen is significantly less basic than the piperidine nitrogen. stackexchange.com
Therefore, a titration curve for this compound would be expected to show two distinct inflection points, corresponding to the two pKa values of the conjugate acids (pKaH). The higher pKa value would correspond to the protonation/deprotonation of the more basic piperidine nitrogen, while the lower pKa value would be associated with the pyridine nitrogen.
| Nitrogen Center | Hybridization | Relative Basicity | Reason | Reference |
|---|---|---|---|---|
| Piperidine | sp³ | More Basic | Lone pair is more available for protonation. | stackexchange.comquora.com |
| Pyridine | sp² | Less Basic | Lone pair is held more tightly due to higher s-character of the orbital. | chemzipper.comcnchemshop.com |
Application in Biological Matrices and Complex Research Samples
The quantitative analysis of this compound and its related alkaloids in biological matrices such as urine, saliva, and plasma is crucial for pharmacokinetic and metabolic studies. nih.govnih.govnih.gov Due to the complexity of these samples and the typically low concentrations of analytes, highly sensitive and selective analytical methods are required. The racemic form of this compound, anabasine, is a known tobacco alkaloid, and methods for its detection serve as a strong reference. nih.gov
Sample preparation is a critical first step to remove interfering substances and concentrate the analyte. Common techniques include:
Single-Drop Microextraction (SDME): An inexpensive method where analytes are extracted from an alkaline aqueous sample into a microdrop of an organic solvent. nih.gov
Solid-Phase Extraction (SPE): A chromatographic technique used to isolate analytes from a complex matrix by partitioning them between a solid and a liquid phase. mdpi.com
Centrifugal Clarification: A simpler method involving high-speed centrifugation to pellet and remove particulate matter from the sample before direct injection, often used in conjunction with highly specific detection methods like tandem mass spectrometry. oup.com
The primary analytical technique for the determination of anabasine and related alkaloids in biological fluids is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govoup.comoup.com This method offers excellent specificity and sensitivity. The chromatographic step separates the analyte from other components in the sample, while the mass spectrometer provides detection and quantification based on specific mass-to-charge (m/z) transitions. Using deuterated internal standards helps to ensure accuracy and precision by correcting for matrix effects and variations during sample processing. oup.com
Research has established methods for detecting anabasine in urine with limits of quantification (LOQ) as low as 2-3 ng/mL. oup.comresearchgate.net These robust methods are essential for distinguishing tobacco use from nicotine replacement therapy, as anabasine is a specific biomarker for tobacco exposure. nih.gov
| Matrix | Analyte | Sample Preparation | Analytical Method | Limit of Detection/Quantification (LOD/LOQ) | Reference |
|---|---|---|---|---|---|
| Urine, Saliva | Anabasine, Nicotine, Cotinine | Single-Drop Microextraction (SDME) | GC-FID | LOD: 0.33-0.45 mg/L | nih.gov |
| Urine | Anabasine, Nicotine Metabolites | Centrifugal Clarification | LC-MS/MS | Not specified, but highly sensitive | oup.com |
| Urine | Anabasine | None specified | LC-MS/MS | LOQ: ~3.0 ng/mL | oup.comresearchgate.net |
| Rat Plasma | Various Alkaloids | Protein Precipitation (Acetonitrile) | LC-ESI-MS/MS | LOQ: <4.47 ng/mL | nih.gov |
Future Directions and Translational Research Potential
Development of Novel Therapeutic Agents for Neurological and Other Disorders
The scaffold of (R)-3-(Piperidin-2-YL)pyridine, also known as (S)-Anabasine, presents a promising starting point for the development of new therapeutic agents. Research has indicated its potential in modulating nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological conditions. nih.gov Studies have shown that anabasine (B190304) can improve memory and attention in preclinical models, suggesting its therapeutic utility for cognitive deficits. nih.gov Specifically, anabasine has demonstrated the ability to reverse memory impairments induced by the NMDA receptor antagonist dizocilpine (B47880). nih.gov
Further research into derivatives of this compound could lead to novel treatments for neurodegenerative diseases such as Alzheimer's disease. nih.govnih.gov For instance, a derivative of the related compound anabaseine (B15009), GTS-21 (3-(2,4-dimethoxybenzylidene)anabaseine), has been investigated as a potential therapeutic for Alzheimer's dementia due to its selective agonist activity at α7 nAChRs. nih.govnih.gov The neuroprotective effects of pyridine (B92270) and piperidine (B6355638) derivatives are also being explored in the context of ischemic stroke. nih.govnih.gov Beyond neurology, the versatile structure of piperidine-pyridine hybrids has been explored for developing anticancer agents, highlighting the broader therapeutic potential of this chemical class. nih.govresearchgate.net
Exploration of New Biological Targets and Polypharmacology
The primary known biological targets of this compound are nicotinic acetylcholine receptors (nAChRs). wikipedia.org As a nicotinic receptor agonist, it can influence a wide range of physiological processes. wikipedia.orgscbt.com The enantiomers of anabasine exhibit different potencies and selectivities for nAChR subtypes. nih.gov This stereoselectivity is crucial for understanding its pharmacological effects and for designing more targeted therapies. While anabasine itself has been shown to have no effect on anxiety-like behavior in some models, other related alkaloids have demonstrated anxiolytic potential, suggesting that subtle structural modifications can significantly alter the biological activity profile. nih.gov
Future research will likely focus on elucidating the full spectrum of its molecular interactions. The concept of polypharmacology, where a single compound interacts with multiple targets, is increasingly recognized as a valuable approach for treating complex diseases. Investigating the off-target effects of this compound and its derivatives could uncover novel therapeutic opportunities. For example, while its primary action is on nAChRs, exploring its potential interactions with other receptor systems or enzymes could reveal unexpected therapeutic applications.
Advanced Synthetic Methodologies for Diversified Compound Libraries
The creation of diversified compound libraries based on the this compound scaffold is essential for structure-activity relationship (SAR) studies and the identification of lead compounds with improved therapeutic properties. Recent advances in synthetic organic chemistry offer powerful tools for achieving this. Enantioselective synthesis is critical for producing chirally pure compounds, which is paramount given the observed differences in biological activity between the enantiomers of anabasine. nih.gov
Several innovative methods for the synthesis of chiral piperidines have been developed. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted piperidines from pyridine and boronic acids. nih.govorganic-chemistry.orgacs.org This three-step process, involving partial reduction of pyridine, asymmetric carbometalation, and subsequent reduction, provides a versatile route to a wide array of chiral piperidine derivatives. nih.govacs.org Another approach involves the enantioselective synthesis of the optical isomers of anabasine through the formation of a chiral ketimine followed by enantioselective C-alkylation and intramolecular ring closure. nih.gov These advanced synthetic strategies will be instrumental in generating libraries of novel analogs for high-throughput screening and pharmacological evaluation.
Integration of In Silico and Experimental Approaches for Drug Discovery
The integration of computational and experimental methods is a cornerstone of modern drug discovery and can significantly accelerate the development of therapeutics based on the this compound scaffold. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can provide valuable insights into the binding of these compounds to their biological targets.
For example, computational studies have been employed to analyze the interactions of anabaseine derivatives with nAChRs and the acetylcholine binding protein (AChBP), a surrogate for the receptor. nih.gov These studies have highlighted the importance of specific structural features for binding affinity, such as the role of the tetrahydropyridyl nitrogen in hydrogen bonding and the contribution of pi-pi interactions. nih.gov Molecular docking has also been used to predict the binding modes of piperidine-dihydropyridine hybrids to the Epidermal Growth Factor Receptor (EGFR), aiding in the design of potential anticancer agents. nih.gov Such in silico evaluations, including ADME (absorption, distribution, metabolism, and excretion) predictions, can help prioritize compounds for synthesis and experimental testing, thereby optimizing the drug discovery pipeline. nih.gov
Role as Research Probes and Chemical Tools for Neuropharmacology Studies
This compound and its derivatives serve as valuable research probes for investigating the structure and function of nicotinic acetylcholine receptors. As selective ligands for different nAChR subtypes, they can be used to dissect the roles of these receptors in various physiological and pathological processes. The differential effects of the (R) and (S) enantiomers on nAChR subtypes make them particularly useful tools for studying the stereochemical requirements of ligand-receptor interactions. nih.gov
Q & A
Q. What are the common synthetic routes for (R)-3-(Piperidin-2-YL)pyridine, and how do their yields compare?
Q. How is the enantiomeric purity of this compound validated experimentally?
- Methodological Answer : Enantiomeric purity is assessed using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric detection. X-ray crystallography (via SHELX software) resolves absolute configuration . For rapid screening, circular dichroism (CD) spectroscopy identifies Cotton effects at 220–250 nm. Nuclear Overhauser Effect (NOE) NMR experiments differentiate diastereomers in derivatized samples .
Q. What are the key spectroscopic characteristics of this compound?
- Methodological Answer :
- NMR : NMR (400 MHz, CDCl) shows pyridine protons at δ 8.5–8.7 ppm (multiplet) and piperidine H-2 axial/equatorial protons at δ 2.8–3.2 ppm. NMR confirms sp-hybridized carbons (pyridine C-3: ~150 ppm) .
- IR : Stretching vibrations at 1590 cm (C=N), 1450 cm (C-C aromatic) .
- MS : ESI-MS m/z 163.1 [M+H], with fragmentation peaks at m/z 120 (pyridine ring loss) .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized for industrial-scale research?
- Methodological Answer : Optimization involves screening chiral ligands (e.g., Josiphos or Mandyphos) in hydrogenation reactions to enhance turnover frequency (TOF). Continuous-flow reactors improve catalyst recycling and reduce reaction time. Computational modeling (DFT) predicts transition-state energies to guide ligand design . Recent studies report ee >95% using Ir-catalyzed asymmetric hydrogenation under 10 bar H at 50°C .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The pyridine ring’s electron-deficient nature directs nucleophilic attack at the C-3 position. Piperidine’s chair conformation influences steric hindrance: equatorial substituents favor SN pathways. Kinetic studies (e.g., Eyring plots) reveal activation energies of ~60 kJ/mol for alkylation reactions. Isotopic labeling () tracks nitrogen inversion during ring-opening/closure steps .
Q. How do computational studies aid in understanding the conformational flexibility of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) show piperidine ring puckering (C-2 chair vs. boat conformers) affects binding to biological targets like nicotinic acetylcholine receptors. Density Functional Theory (DFT) calculates energy barriers (~5 kcal/mol) for ring-flipping, explaining temperature-dependent NMR line broadening .
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in enantiomeric purity, assay conditions (e.g., pH, co-solvents), or cell-line specificity. Validate purity via chiral HPLC and replicate assays under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity). Meta-analyses of IC values across studies identify outliers linked to impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
